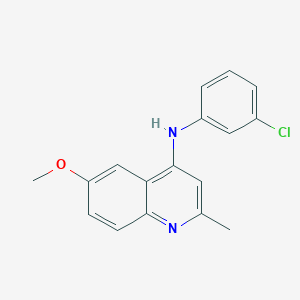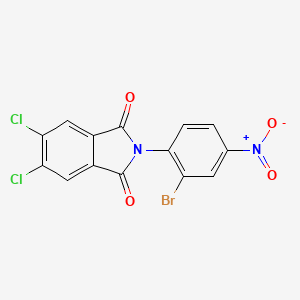
N-(3-chlorophenyl)-6-methoxy-2-methylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-6-methoxy-2-methylquinolin-4-amine is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a 3-chlorophenyl group, a methoxy group at the 6-position, and a methyl group at the 2-position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-6-methoxy-2-methylquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core reacts with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group can be introduced by reacting the intermediate compound with methanol in the presence of a base such as sodium methoxide.
Methylation: The methyl group at the 2-position can be introduced using a methylating agent like methyl iodide in the presence of a strong base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-6-methoxy-2-methylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-(3-chlorophenyl)-6-methoxy-2-methylquinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-6-methoxy-2-methylquinolin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the quinoline core allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. The 3-chlorophenyl group and methoxy substituent may enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-methylquinolin-4-amine: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
N-(3-chlorophenyl)-6-methoxyquinolin-4-amine: Lacks the methyl group at the 2-position, which may influence its steric and electronic properties.
N-(3-chlorophenyl)-6-methoxy-2-ethylquinolin-4-amine: Has an ethyl group instead of a methyl group, potentially altering its pharmacokinetic properties.
Uniqueness
N-(3-chlorophenyl)-6-methoxy-2-methylquinolin-4-amine is unique due to the specific combination of substituents on the quinoline core. The presence of the 3-chlorophenyl group, methoxy group, and methyl group imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H15ClN2O |
|---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-6-methoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C17H15ClN2O/c1-11-8-17(20-13-5-3-4-12(18)9-13)15-10-14(21-2)6-7-16(15)19-11/h3-10H,1-2H3,(H,19,20) |
InChI Key |
VPCPEZOMHMGEMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-nitrophenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11535372.png)
![N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide](/img/structure/B11535375.png)
![2-(methylsulfanyl)-N-{(E)-[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-benzothiazol-6-amine](/img/structure/B11535398.png)
![N-[(11Z)-3-methyl-11H-indeno[1,2-b]quinolin-11-ylidene]aniline](/img/structure/B11535399.png)
![N-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-4-methoxyaniline](/img/structure/B11535403.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535411.png)
![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-(thiophen-2-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11535422.png)
![4-fluoro-N-[(E)-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene]aniline](/img/structure/B11535430.png)
![N-((E)-1-{[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazino]carbonyl}-2-thien-2-ylvinyl)benzamide](/img/structure/B11535435.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535442.png)
![N-(3-{[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11535446.png)

![Bis{4-[(Z)-[(4-methylphenyl)imino]methyl]phenyl} octanedioate](/img/structure/B11535472.png)
